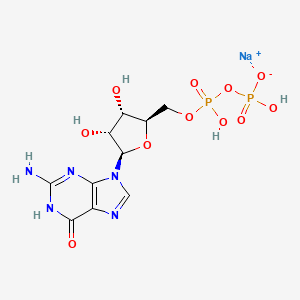
Guanosine 5'-diphosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-diphosphate sodium salt is a nucleotide derivative of guanine. It plays a crucial role in various cellular processes, including cell signaling and energy transfer. This compound is involved in the regulation of G-protein coupled receptors and guanine nucleotide exchange factors, making it essential for numerous biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanosine 5’-diphosphate sodium salt can be synthesized through enzymatic phosphorylation of guanosine 5’-monophosphate. The reaction involves the use of specific kinases that facilitate the addition of phosphate groups to the guanosine molecule .
Industrial Production Methods: Industrial production of guanosine 5’-diphosphate sodium salt typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to produce high yields of the compound, which is then purified through ion exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine 5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5’-triphosphate, while reduction could produce guanosine 5’-monophosphate .
Applications De Recherche Scientifique
Guanosine 5’-diphosphate sodium salt is widely used in scientific research due to its involvement in critical cellular processes. Some of its applications include:
Chemistry: Used as a substrate in enzymatic reactions to study the kinetics and characteristics of GTPases.
Biology: Plays a role in cell signaling pathways mediated by G-protein coupled receptors and guanine nucleotide exchange factors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and anemia of inflammation.
Industry: Utilized in the production of recombinant proteins and as a component in various biochemical assays
Mécanisme D'action
Guanosine 5’-diphosphate sodium salt exerts its effects by interacting with specific molecular targets, including GTPases and G-protein coupled receptors. The compound binds to these proteins, facilitating the exchange of guanosine diphosphate for guanosine triphosphate, which activates downstream signaling pathways. This mechanism is crucial for various cellular functions, such as cell division, growth, and differentiation .
Comparaison Avec Des Composés Similaires
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-monophosphate disodium salt
- Adenosine 5’-diphosphate sodium salt
- Inosine 5’-diphosphate sodium salt
Comparison: Guanosine 5’-diphosphate sodium salt is unique due to its specific role in G-protein coupled receptor signaling and guanine nucleotide exchange. While similar compounds like guanosine 5’-triphosphate sodium salt and adenosine 5’-diphosphate sodium salt also participate in cellular processes, guanosine 5’-diphosphate sodium salt is particularly important for its regulatory functions in GTPase activity and cell signaling .
Propriétés
Numéro CAS |
43139-22-6 |
|---|---|
Formule moléculaire |
C10H14N5NaO11P2 |
Poids moléculaire |
465.18 g/mol |
Nom IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Clé InChI |
AGZYQLYGEWDYOF-GWTDSMLYSA-M |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)

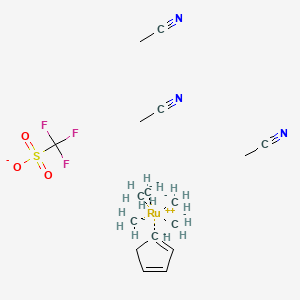

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)

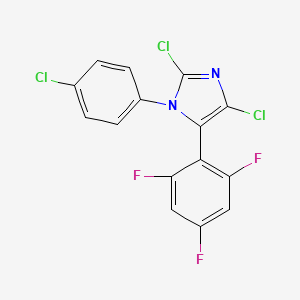


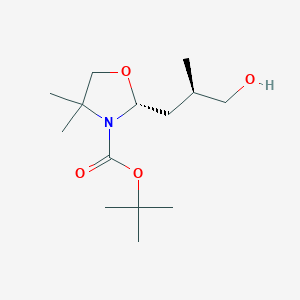

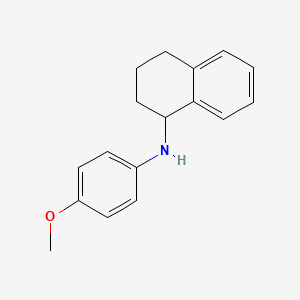
![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
